Cas no 116228-40-1 (4-Iodo-1-tosyl-1H-pyrazole)

4-Iodo-1-tosyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 4-Iodo-1-tosyl-1h-pyrazole
- N-tosyl-4-iodopyrazole
- 1-Tosyl-4-iodo-1H-pyrazole
- 4-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrazole
- 4-Iodo-1-tosyl-1H-pyrazole
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- インチ: 1S/C10H9IN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3
- InChIKey: ZUPAEJKALBCZFM-UHFFFAOYSA-N
- SMILES: IC1C=NN(C=1)S(C1C=CC(C)=CC=1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 333
- トポロジー分子極性表面積: 60.3
4-Iodo-1-tosyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01DEG3-250mg |
4-Iodo-1-tosyl-1H-pyrazole |
116228-40-1 | 95% | 250mg |
$500.00 | 2025-02-13 | |
1PlusChem | 1P01DE7R-250mg |
4-iodo-1-tosyl-1H-pyrazole |
116228-40-1 | 96% | 250mg |
$485.00 | 2023-12-26 | |
1PlusChem | 1P01DE7R-100mg |
4-iodo-1-tosyl-1H-pyrazole |
116228-40-1 | 96% | 100mg |
$278.00 | 2023-12-26 | |
A2B Chem LLC | AX03767-250mg |
4-iodo-1-tosyl-1H-pyrazole |
116228-40-1 | 96% | 250mg |
$535.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758636-1g |
4-Iodo-1-tosyl-1h-pyrazole |
116228-40-1 | 96% | 1g |
¥8062.00 | 2024-08-09 | |
Aaron | AR01DEG3-1g |
4-Iodo-1-tosyl-1H-pyrazole |
116228-40-1 | 95% | 1g |
$800.00 | 2025-02-13 | |
Aaron | AR01DEG3-100mg |
4-iodo-1-tosyl-1H-pyrazole |
116228-40-1 | 96% | 100mg |
$301.00 | 2023-12-16 | |
A2B Chem LLC | AX03767-100mg |
4-iodo-1-tosyl-1H-pyrazole |
116228-40-1 | 96% | 100mg |
$310.00 | 2024-04-20 |
4-Iodo-1-tosyl-1H-pyrazole 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
4-Iodo-1-tosyl-1H-pyrazoleに関する追加情報
Comprehensive Overview of 4-Iodo-1-tosyl-1H-pyrazole (CAS No. 116228-40-1): Properties, Applications, and Industry Insights
4-Iodo-1-tosyl-1H-pyrazole (CAS No. 116228-40-1) is a high-value heterocyclic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring an iodo-substituted pyrazole core and a tosyl protecting group, makes it a versatile intermediate for cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. The compound's CAS registry number (116228-40-1) serves as a critical identifier for researchers sourcing this material for drug discovery programs.
Recent trends in medicinal chemistry have driven increased demand for halogenated pyrazole derivatives, with 4-Iodo-1-tosyl-1H-pyrazole being particularly valuable for its stability and reactivity. Analytical techniques such as HPLC purity analysis and NMR characterization confirm its suitability for high-precision synthetic applications. The tosyl group enhances the compound's solubility in organic solvents while protecting the reactive nitrogen position during multi-step syntheses.
From a supply chain perspective, manufacturers of 116228-40-1 must adhere to strict Good Manufacturing Practice (GMP) standards to meet pharmaceutical-grade requirements. Storage recommendations typically suggest inert atmospheres and protection from light to maintain the compound's stability. Researchers frequently search for custom synthesis services offering this compound with >98% purity, along with detailed technical data sheets and COA documentation.
The compound's applications extend to material science, where its halogenated structure serves as a building block for organic electronic materials. Patent literature reveals its use in developing OLED intermediates and photovoltaic materials, aligning with growing interest in sustainable technologies. Synthetic protocols often emphasize the compound's role in palladium-catalyzed reactions, with optimized conditions available in recent organic chemistry journals.
Quality control parameters for 4-Iodo-1-tosyl-1H-pyrazole include rigorous testing for heavy metal content and residual solvents, particularly important for GMP-compliant production. The global market for such fine chemicals shows steady growth, driven by expanding contract research organizations and drug discovery pipelines. Suppliers increasingly provide small-scale research quantities alongside bulk offerings to accommodate diverse research needs.
Emerging research explores the compound's potential in bioconjugation chemistry, where its reactive iodine moiety enables selective labeling of biomolecules. This application gains relevance in proteomics research and diagnostic reagent development. Stability studies indicate optimal performance when stored below -20°C with desiccant protection, addressing common researcher queries about long-term storage conditions.
Regulatory compliance remains crucial for 116228-40-1 distribution, with proper SDS documentation and hazard communication protocols. The compound's molecular weight (363.18 g/mol) and exact mass are frequently referenced in mass spectrometry applications. Recent methodological advances have improved its synthesis efficiency, reducing production costs while maintaining chromatographic purity standards demanded by end-users.
From an intellectual property standpoint, 4-Iodo-1-tosyl-1H-pyrazole appears in numerous patents covering kinase inhibitor scaffolds and anticancer agents, reflecting its importance in modern drug development. The compound's crystallographic data and X-ray diffraction patterns have been characterized to support structure-activity relationship studies. Research organizations often seek analytical method development services to quantify this compound in complex matrices.
The future outlook for halogenated heterocycles like 116228-40-1 remains positive, with expanding applications in PET radiotracer synthesis and click chemistry platforms. Suppliers are responding to market demands by offering stable isotope-labeled versions for advanced research applications. Continuous improvements in green chemistry synthesis routes further enhance the compound's sustainability profile for environmentally conscious researchers.
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